Orbutopril
CAS No.: 108391-88-4
Cat. No.: VC20763069
Molecular Formula: C20H34N2O5
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108391-88-4 |
|---|---|
| Molecular Formula | C20H34N2O5 |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxohexan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H34N2O5/c1-4-6-10-15(20(26)27-5-2)21-13(3)18(23)22-16-11-8-7-9-14(16)12-17(22)19(24)25/h13-17,21H,4-12H2,1-3H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1 |
| Standard InChI Key | NBSKUIUGMBVARI-WOYTXXSLSA-N |
| Isomeric SMILES | CCCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
| SMILES | CCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
| Canonical SMILES | CCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Introduction
Synthesis
The synthesis of Orbutopril involves multiple steps to assemble its complex structure:
-
Formation of the Indoline Ring:
-
The indoline ring serves as the core structure. This step often involves cyclization reactions.
-
-
Introduction of Functional Groups:
-
Functional groups such as esters and amides are introduced through esterification and amidation reactions.
-
-
Final Assembly:
-
The functionalized indoline ring is coupled with other molecular fragments to yield Orbutopril. Reaction conditions such as temperature, pressure, and catalysts are optimized for high yield and purity.
-
Retrosynthesis Analysis
Advanced computational tools like Reaxys and Pistachio are often employed to predict feasible synthetic pathways for Orbutopril.
Mechanism of Action
Orbutopril functions as an ACE inhibitor:
-
Target Enzyme: Angiotensin-converting enzyme (ACE), which converts angiotensin I into angiotensin II.
-
Pharmacological Effect: By inhibiting ACE, Orbutopril reduces the production of angiotensin II, a potent vasoconstrictor. This leads to:
-
Vasodilation
-
Decreased blood pressure
-
Reduced workload on the heart
-
Research Applications
-
Chemistry: Used as a model compound to study ACE inhibitors.
-
Biology: Investigates blood pressure regulation mechanisms.
-
Drug Development: Serves as a reference compound for designing new antihypertensive drugs.
Clinical Applications
-
Orbutopril is used in the treatment of hypertension and cardiovascular diseases due to its ACE inhibitory properties.
Comparison with Similar Compounds
| Compound | Key Differences from Orbutopril |
|---|---|
| Captopril | Contains a sulfhydryl group responsible for unique pharmacological effects and side effects |
| Enalapril | A prodrug that requires conversion to its active form (Enalaprilat) in the body |
Chemical Reactions
Orbutopril undergoes various chemical modifications:
-
Oxidation: Forms oxidation products under specific conditions.
-
Reduction: Modifies functional groups using reducing agents like lithium aluminum hydride.
-
Substitution: Nucleophilic substitution reactions are common for structural modifications.
Reagents such as potassium permanganate (oxidizing agent) or sodium methoxide (nucleophile) are frequently employed.
Safety and Handling
While specific toxicological data on Orbutopril is limited, standard precautions for handling ACE inhibitors apply:
-
Avoid inhalation or skin contact.
-
Store in a cool, dry place away from oxidizing agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume